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Cat. No.: B3029372 Get Quote

Introduction

2-Aminopentane, also known as 1-methylbutylamine, is a primary aliphatic amine with the

chemical formula C₅H₁₃N. As a versatile chemical intermediate, its structural elucidation and

purity assessment are critical in research and industrial applications. This technical guide

provides an in-depth overview of the spectroscopic data of 2-aminopentane, covering Nuclear

Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The

document details experimental protocols for data acquisition and presents the quantitative data

in a clear, tabular format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of

an organic molecule.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of 2-aminopentane provides information on the chemical environment

of the hydrogen atoms. The spectrum was recorded in deuterated chloroform (CDCl₃) at 90

MHz.[1]
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Assignment

(Structure)

Chemical Shift (δ,

ppm)
Multiplicity Integration

CH₃ (C5) 0.92 Triplet 3H

CH₃ (C1) 1.05 Doublet 3H

CH₂ (C4) 1.26 Multiplet 2H

CH₂ (C3) 1.36 - 1.24 Multiplet 2H

NH₂
1.26 (overlaps with

C4)
Singlet (broad) 2H

CH (C2) 2.88 Multiplet 1H

Note: The broad singlet of the amine protons (NH₂) is characteristic and its chemical shift can

vary with concentration and solvent.[2] The signal may also overlap with alkyl proton signals.

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The following are

predicted chemical shifts.

Carbon Atom Predicted Chemical Shift (δ, ppm)

C1 (CH₃) 23.6

C2 (CH) 48.7

C3 (CH₂) 41.6

C4 (CH₂) 20.3

C5 (CH₃) 14.1

Note: These are computationally predicted values and may differ slightly from experimental

results. The carbon attached to the electronegative nitrogen atom (C2) is the most downfield-

shifted among the sp³ carbons.
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes molecular vibrations. For a liquid sample like 2-
aminopentane, the spectrum is typically recorded from a neat thin film.

Vibrational Mode
Characteristic Absorption

(cm⁻¹)
Intensity

N-H Stretch (Asymmetric &

Symmetric)
3300 - 3400

Medium (two peaks for primary

amine)

C-H Stretch (Aliphatic) 2850 - 2960 Strong

N-H Bend (Scissoring) 1580 - 1650 Medium

C-H Bend (Methyl &

Methylene)
1365 - 1480 Medium

C-N Stretch (Aliphatic Amine) 1020 - 1250 Medium-Weak

N-H Wag 665 - 910 Broad, Strong

Note: The presence of two bands in the N-H stretching region is a definitive characteristic of a

primary amine (R-NH₂).[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 2-aminopentane, electron ionization (EI) is a common method. The

molecular weight is 87.16 g/mol .[1]
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m/z (Mass/Charge Ratio) Relative Intensity (%) Possible Fragment Ion

87 ~1 [C₅H₁₃N]⁺ (Molecular Ion, M⁺)

72 5.2 [M - CH₃]⁺

58 ~1 [M - C₂H₅]⁺

44 100.0 [CH₃CH=NH₂]⁺ (Base Peak)

30 11.0 [CH₂=NH₂]⁺

Note: The base peak at m/z = 44 is characteristic of primary amines and results from the alpha-

cleavage of the C-C bond adjacent to the C-N bond, a stable iminium ion.

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
Sample Preparation:

For ¹H NMR, dissolve 5-25 mg of 2-aminopentane in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃).

For ¹³C NMR, a higher concentration is needed; dissolve 50-100 mg of the sample in the

same amount of solvent.

Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00

ppm), for chemical shift referencing. Alternatively, the residual solvent peak can be used

(e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the

solution through a pipette with a small cotton or glass wool plug.

Data Acquisition:

Insert the NMR tube into the spectrometer.
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"Lock" the spectrometer onto the deuterium signal of the solvent.

"Shim" the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

Acquire the spectrum using standard parameters. A typical ¹H NMR experiment might use

a 30-90° pulse angle with 8-16 scans and an acquisition time of 2-4 seconds. For ¹³C

NMR, more scans are required to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol (Neat Liquid Film)
Sample Preparation:

Place one drop of liquid 2-aminopentane onto the surface of a clean, dry salt plate (e.g.,

NaCl or KBr).

Place a second salt plate on top of the first, gently pressing to spread the liquid into a thin,

uniform film between the plates. Ensure there are no air bubbles.

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty spectrometer to subtract any atmospheric

(CO₂, H₂O) absorptions.

Acquire the sample spectrum. The instrument passes a beam of IR radiation through the

sample and records the frequencies at which radiation is absorbed.

Post-Analysis:

Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or

isopropanol) and return them to a desiccator for storage. Do not use water, as the salt

plates are water-soluble.

Mass Spectrometry Protocol (GC-MS with Electron
Ionization)

Sample Preparation:
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Prepare a dilute solution of 2-aminopentane in a volatile organic solvent (e.g., methanol

or hexane). The concentration should be in the low ppm range (e.g., 1-10 ppm).

Data Acquisition (GC-MS):

Gas Chromatography (GC): Inject a small volume (e.g., 1 µL) of the prepared solution into

the GC system. The volatile amine is separated from the solvent and other potential

impurities on a capillary column (e.g., a DB-5 column). A typical oven temperature

program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps

up to a higher temperature (e.g., 250°C) to ensure all components elute.

Ionization (MS): As 2-aminopentane elutes from the GC column, it enters the ion source

of the mass spectrometer, which is under high vacuum. In the source, the molecules are

bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off

the molecule to form a positively charged molecular ion (M⁺).

Mass Analysis: The excess energy from ionization causes the molecular ion to fragment

into smaller, characteristic charged ions. These ions are accelerated and then separated

by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z, generating the

mass spectrum.

Visualization of Spectroscopic Workflow
The logical flow from sample to structural confirmation using these spectroscopic techniques

can be visualized as follows.
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Workflow for Spectroscopic Analysis of 2-Aminopentane
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Caption: Logical workflow for the spectroscopic analysis of 2-aminopentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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